![molecular formula C20H21N3O3 B2509547 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one CAS No. 899950-86-8](/img/structure/B2509547.png)
1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one
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Overview
Description
1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one, also known as ETP-101, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. ETP-101 belongs to the pyrazinone family of compounds and has been shown to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to exhibit various biochemical and physiological effects. For example, 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell growth and proliferation. 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one in lab experiments is its relatively simple synthesis method. In addition, 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to exhibit potent anti-cancer properties, making it a promising candidate for further study. However, one limitation of using 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one. One area of research could involve further investigating its potential anti-cancer properties and exploring its effectiveness in combination therapy with other chemotherapy drugs. Another area of research could involve exploring the potential use of 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one in the treatment of other diseases, such as viral infections. Finally, further research could be done to improve the solubility of 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one, making it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one involves the reaction of 2-ethoxybenzoyl chloride with 2-methoxybenzylamine in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to yield 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-26-18-11-7-5-9-16(18)23-13-12-21-19(20(23)24)22-14-15-8-4-6-10-17(15)25-2/h4-13H,3,14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWAIUDVJGAQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one |
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